molecular formula C8H6ClN3 B1292696 2-Chloro-4-(1H-2-imidazolyl)pyridine CAS No. 1006589-03-2

2-Chloro-4-(1H-2-imidazolyl)pyridine

Cat. No. B1292696
CAS RN: 1006589-03-2
M. Wt: 179.6 g/mol
InChI Key: CPGZPMXRPORCSW-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-2-imidazolyl)pyridine (CIP) is a heterocyclic compound that belongs to the pyridine family. It has a molecular formula of C8H6ClN3 and a molecular weight of 179.6 g/mol .


Synthesis Analysis

The synthesis of imidazoles, including compounds like CIP, has seen recent advances. These heterocycles are key components to functional molecules used in a variety of applications . One method involves the cyclization of amido-nitriles, which proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(1H-2-imidazolyl)pyridine is 1S/C8H6ClN3/c9-7-5-6 (1-2-10-7)8-11-3-4-12-8/h1-5H, (H,11,12) and the InChI key is CPGZPMXRPORCSW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.61 .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

This compound exhibits significant analgesic (pain-relieving) and nonsteroidal anti-inflammatory properties, making it a potential candidate for the development of new pain management drugs . Its mechanism of action is likely related to the modulation of inflammatory pathways, providing relief from symptoms without the side effects associated with steroids.

Antidepressant Effects

Research indicates that derivatives of 2-Chloro-4-(1H-2-imidazolyl)pyridine may have antidepressant effects . This opens up possibilities for its use in treating mood disorders, where it could contribute to the synthesis of compounds that interact with neurotransmitter systems involved in mood regulation.

Cardiovascular Therapeutics

The compound has shown promise in the development of cardiotonic agents, which strengthen heart contractions, and antiarrhythmic drugs, which are used to treat irregular heartbeats . Its unique structure could lead to new medications that manage various cardiovascular conditions more effectively.

Gastrointestinal Treatments

In the realm of gastrointestinal research, 2-Chloro-4-(1H-2-imidazolyl)pyridine has demonstrated antisecretory activity, suggesting its utility in treating conditions like acid reflux or peptic ulcers . It may contribute to the creation of drugs that regulate acid secretion in the stomach.

Antihypertensive Agents

This compound is a precursor in synthesizing angiotensin II receptor antagonists , which exhibit hypotensive (blood pressure-lowering) activity . Such drugs are crucial for managing hypertension and reducing the risk of heart disease and stroke.

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral activities of 2-Chloro-4-(1H-2-imidazolyl)pyridine make it a valuable starting point for developing treatments against various infections . Its structure can be modified to target specific pathogens, offering a pathway to new antibiotics and antivirals.

Agricultural Applications

In agriculture, derivatives of this compound are used for treating broad-leaved plant shoots and controlling rodent populations . Its effectiveness in these areas could lead to safer and more efficient agricultural practices.

Synthesis of Heterocyclic Compounds

Finally, 2-Chloro-4-(1H-2-imidazolyl)pyridine serves as a key starting material in the synthesis of heterocyclic compounds . These compounds are essential in the search for new biologically active substances, with applications ranging from pharmaceuticals to materials science.

Safety And Hazards

The compound has several hazard statements: H302, H315, H320, H335. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-chloro-4-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGZPMXRPORCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647315
Record name 2-Chloro-4-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(1H-imidazol-2-yl)pyridine

CAS RN

1006589-03-2
Record name 2-Chloro-4-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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